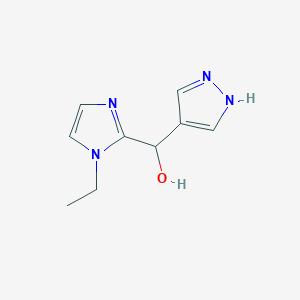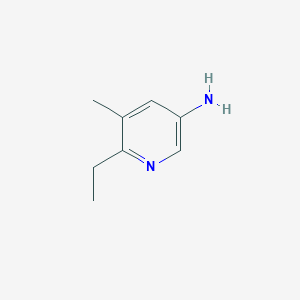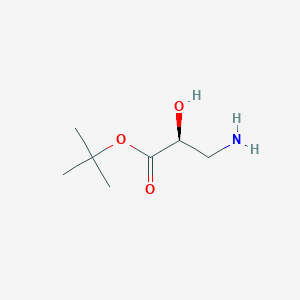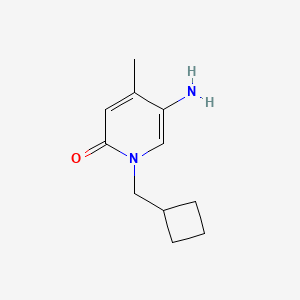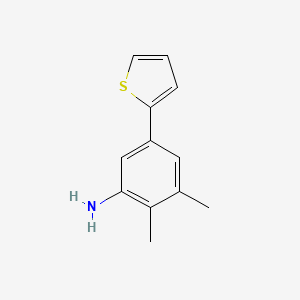
2,3-Dimethyl-5-(thiophen-2-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-5-(thiophen-2-YL)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an aniline moiety. The presence of the thiophene ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated aniline under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
On an industrial scale, the production of 2,3-Dimethyl-5-(thiophen-2-YL)aniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. The choice of catalysts, solvents, and purification methods are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-(thiophen-2-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Scientific Research Applications
2,3-Dimethyl-5-(thiophen-2-YL)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene-containing molecules with biological targets.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-(thiophen-2-YL)aniline involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the compound may act as an inhibitor or modulator of enzymes involved in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-5-(thiophen-3-YL)aniline: Similar structure but with the thiophene ring attached at a different position.
2,3-Dimethyl-5-(furan-2-YL)aniline: Contains a furan ring instead of a thiophene ring.
2,3-Dimethyl-5-(pyrrole-2-YL)aniline: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2,3-Dimethyl-5-(thiophen-2-YL)aniline lies in its specific substitution pattern and the presence of the thiophene ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2,3-dimethyl-5-thiophen-2-ylaniline |
InChI |
InChI=1S/C12H13NS/c1-8-6-10(7-11(13)9(8)2)12-4-3-5-14-12/h3-7H,13H2,1-2H3 |
InChI Key |
HIOLWLBPTGNETA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


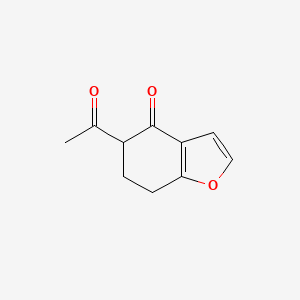
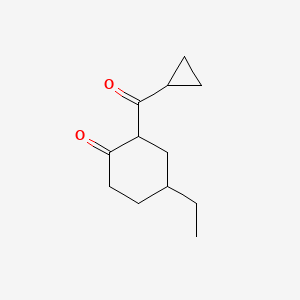
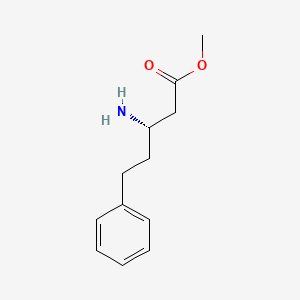
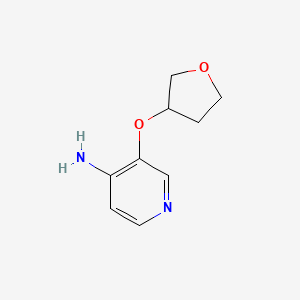
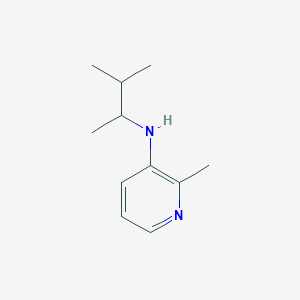

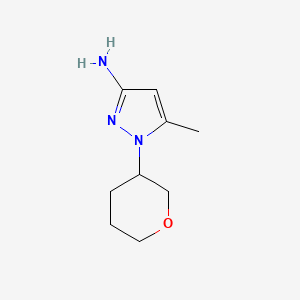
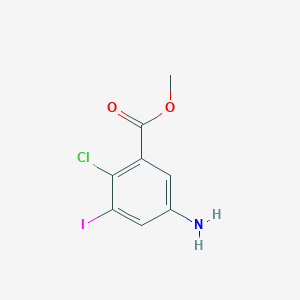

amine](/img/structure/B15273507.png)
